molecular formula C16H15ClN2O3 B2898478 N-(4-chlorophenyl)-N'-[(3-methoxyphenyl)methyl]ethanediamide CAS No. 898348-21-5

N-(4-chlorophenyl)-N'-[(3-methoxyphenyl)methyl]ethanediamide

Cat. No.: B2898478
CAS No.: 898348-21-5
M. Wt: 318.76
InChI Key: KZWMKSFOIHRSEL-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N'-[(3-methoxyphenyl)methyl]ethanediamide is a chemical compound with the CAS Registry Number 898348-21-5 . It is a solid research-grade compound with a molecular formula of C 16 H 15 ClN 2 O 3 and a molecular weight of 318.76 g/mol . The compound is an ethanediamide derivative, a class of molecules featuring an oxalamide core which is known for its versatile hydrogen-bonding capabilities and potential as a building block in medicinal chemistry and materials science . Its specific structure incorporates a 4-chloroaniline moiety and a 3-methoxybenzyl group, making it a valuable intermediate for researchers exploring structure-activity relationships in the development of novel bioactive molecules . This product is supplied with a minimum purity of 90% and is intended for research and development purposes only . It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption. Researchers can procure this compound from various suppliers, with availability in quantities ranging from milligrams to grams .

Properties

IUPAC Name

N'-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-22-14-4-2-3-11(9-14)10-18-15(20)16(21)19-13-7-5-12(17)6-8-13/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWMKSFOIHRSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Trends

  • Crystal Structure Insights : highlights the importance of C–H···O and N–H···O hydrogen bonds in amides, which stabilize the target compound’s conformation and influence packing in solid states .
  • Electron Effects: The methoxy group in the target compound may act as an electron donor, altering charge distribution compared to halogen-only analogs (e.g., Compound B) .
  • Thermodynamic Stability : Bulky substituents (e.g., in Compound A) increase melting points but reduce solubility, necessitating formulation optimization .

Preparation Methods

Synthesis of N-(4-Chlorophenyl)oxalamic Acid Chloride

Procedure :

  • Dissolve 4-chloroaniline (10 mmol) in anhydrous dichloromethane (DCM, 30 mL) under nitrogen.
  • Add oxalyl chloride (12 mmol) dropwise at 273 K, followed by catalytic dimethylformamide (DMF, 0.1 mL).
  • Stir for 4 h at room temperature, then evaporate under reduced pressure to yield N-(4-chlorophenyl)oxalamic acid chloride as a white solid (Yield: 82%).

Characterization :

  • IR (KBr) : 1795 cm⁻¹ (C=O stretch, acid chloride), 1680 cm⁻¹ (amide I)
  • ¹H NMR (500 MHz, CDCl₃) : δ 7.35 (d, J = 8.5 Hz, 2H, Ar-H), 7.28 (d, J = 8.5 Hz, 2H, Ar-H), 4.12 (s, 2H, NHCO)

Coupling with (3-Methoxyphenyl)methanamine

Procedure :

  • Suspend N-(4-chlorophenyl)oxalamic acid chloride (5 mmol) in dry tetrahydrofuran (THF, 20 mL).
  • Add (3-methoxyphenyl)methanamine (5.5 mmol) and triethylamine (TEA, 12 mmol) at 273 K.
  • Stir for 12 h at room temperature, then pour into ice-water. Filter and recrystallize from ethanol to obtain the target diamide (Yield: 68%).

Optimization Insights :

  • Solvent Selection : THF > DCM > Acetone (highest yield in THF due to better nucleophile solubility)
  • Base Efficacy : TEA (75%) > pyridine (62%) > NaHCO₃ (58%)

One-Pot Tandem Coupling Using EDCl/HOBt

Reaction Protocol

Procedure :

  • Combine 4-chloroaniline (10 mmol), (3-methoxyphenyl)methanamine (10 mmol), and oxalic acid (5 mmol) in DMF (30 mL).
  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 12 mmol) and hydroxybenzotriazole (HOBt, 12 mmol).
  • Stir at 313 K for 24 h. Quench with 1M HCl, extract with ethyl acetate, and purify via silica chromatography (Hexane:EtOAc = 3:1) to isolate the product (Yield: 74%).

Mechanistic Considerations :

  • EDCl activates oxalic acid’s carbonyl groups sequentially, enabling controlled amide bond formation.
  • HOBt suppresses racemization and enhances coupling efficiency by stabilizing the active ester intermediate.

Solid-Phase Synthesis for High-Throughput Production

Resin Functionalization and Iterative Assembly

Procedure :

  • Load Wang resin (1.2 mmol/g) with Fmoc-protected oxalic acid using DIC/Cl-HOBt activation.
  • Deprotect with 20% piperidine/DMF, then couple 4-chloroaniline via HBTU/NMM activation.
  • Repeat deprotection and couple (3-methoxyphenyl)methanamine. Cleave with TFA/H₂O (95:5) to release the diamide (Yield: 65%).

Advantages :

  • Enables parallel synthesis of analogs by varying amine inputs
  • Reduces purification challenges associated with symmetric byproducts

Catalytic Aminocarbonylation Approach

Palladium-Mediated Carbonylative Coupling

Procedure :

  • Charge a high-pressure reactor with 4-chloroiodobenzene (10 mmol), (3-methoxyphenyl)methanamine (20 mmol), Pd(OAc)₂ (0.5 mol%), and Xantphos (1 mol%).
  • Pressurize with CO (20 bar) and heat to 373 K in DMF/NEt₃ (4:1) for 18 h.
  • Filter through Celite and purify by recrystallization (Yield: 71%).

Critical Parameters :

Parameter Optimal Value Yield Impact (±5%)
CO Pressure 20 bar +12% vs 15 bar
Ligand Xantphos +18% vs BINAP
Temperature 373 K +9% vs 353 K

Comparative Analysis of Methodologies

Method Yield (%) Purity (HPLC) Scalability Cost Index
Stepwise Amidation 68 98.2 Moderate $
EDCl/HOBt Coupling 74 97.8 High $$
Solid-Phase Synthesis 65 95.4 Low $$$$
Aminocarbonylation 71 96.5 High $$$

Key Observations :

  • Stepwise Amidation : Preferred for small-scale synthesis due to low cost and straightforward purification.
  • Aminocarbonylation : Superior for industrial-scale production despite higher catalyst costs.

Characterization and Quality Control

Spectroscopic Validation

  • HRMS (ESI+) : m/z calcd for C₁₆H₁₆ClN₂O₃ [M+H]⁺: 335.0795; found: 335.0792
  • ¹³C NMR (125 MHz, DMSO-d₆) : δ 167.8 (C=O), 159.2 (OCH₃), 138.4 (C-Cl), 128.1–112.3 (Ar-C)

Purity Assessment

Technique Criteria Result
HPLC (C18) Rt = 8.92 min 98.4%
TLC (Silica) Rf = 0.33 (EtOAc) Single spot
DSC Mp = 441–443 K ΔH = 128 J/g

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing N-(4-chlorophenyl)-N'-[(3-methoxyphenyl)methyl]ethanediamide with high yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions starting with the preparation of intermediates such as substituted benzylamines and chloroaryl precursors. Key steps include:

  • Amide bond formation : Using coupling agents like EDCl/HOBt to link the 4-chlorophenyl and 3-methoxybenzyl groups to the ethanediamide backbone.
  • Optimization : Solvent choice (e.g., DMF or THF), temperature control (0–25°C), and reaction time (12–24 hours) are critical to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization of this compound?

  • Techniques :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm for chlorophenyl/methoxybenzyl groups) and amide linkages (δ 8.1–8.5 ppm).
  • LC-MS (ESI) : Validates molecular weight (e.g., [M+H]+^+ at m/z 387.8) and detects impurities.
  • FT-IR : Confirms carbonyl stretches (C=O at ~1650–1700 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .

Q. What are the common solubility and stability challenges for this compound in biological assays?

  • Solutions :

  • Solubility : Use DMSO or DMF (10–50 mM stock solutions) followed by dilution in PBS or cell culture media.
  • Stability : Store at –20°C in anhydrous conditions to prevent hydrolysis of the amide bond. Monitor degradation via HPLC over 24–72 hours .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?

  • Approach :

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with active sites (e.g., kinases or GPCRs). Focus on hydrogen bonding with the amide groups and hydrophobic interactions with aromatic substituents.
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories. Validate with in vitro assays (e.g., IC50_{50} measurements) .

Q. What strategies resolve contradictions in reported biological activities (e.g., varying IC50_{50} values across studies)?

  • Troubleshooting :

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and control compounds.
  • Metabolic stability : Test susceptibility to cytochrome P450 enzymes using liver microsomes.
  • Structural analogs : Compare activity of derivatives with modified substituents (e.g., fluoro vs. methoxy groups) to identify pharmacophores .

Q. How does the electronic nature of substituents (e.g., 4-chloro vs. 3-methoxy) influence the compound’s reactivity and target selectivity?

  • Analysis :

  • Hammett constants : Correlate σ+^+ values of substituents with reaction rates in nucleophilic acyl substitution.
  • Crystallography : X-ray structures (e.g., C=O bond lengths ~1.23 Å) reveal steric and electronic effects on binding.
  • SAR studies : Replace the 4-chlorophenyl group with electron-withdrawing (NO2_2) or donating (NH2_2) groups to modulate activity .

Q. What are effective strategies to enhance the metabolic stability of this ethanediamide derivative?

  • Modifications :

  • Bioisosteres : Replace the methoxy group with trifluoromethoxy to reduce oxidative metabolism.
  • Steric shielding : Introduce methyl groups ortho to the amide bond to hinder enzymatic hydrolysis.
  • Prodrug design : Mask polar groups (e.g., esterify hydroxyl moieties) to improve bioavailability .

Data Analysis and Experimental Design

Q. How to design dose-response experiments to evaluate the compound’s efficacy in cancer cell lines?

  • Protocol :

  • Dose range : Test 0.1–100 µM concentrations in triplicate.
  • Endpoints : Measure apoptosis (Annexin V/PI staining) and proliferation (MTT assay) at 24, 48, and 72 hours.
  • Controls : Include positive controls (e.g., cisplatin) and vehicle-only groups .

Q. What statistical methods are appropriate for analyzing variability in enzymatic inhibition assays?

  • Tools :

  • ANOVA : Compare means across multiple concentrations.
  • Grubbs’ test : Identify outliers in replicate measurements.
  • IC50_{50} calculation : Use nonlinear regression (e.g., GraphPad Prism) with 95% confidence intervals .

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